Product packaging for Formyl hydrogen phosphate(Cat. No.:)

Formyl hydrogen phosphate

Cat. No.: B1242905
M. Wt: 125 g/mol
InChI Key: TVISEJUYYBUVNV-UHFFFAOYSA-M
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Description

Formyl hydrogen phosphate (CH₂O₅P⁻) is a biochemical reagent recognized as a high-energy, activated formate derivative crucial for pioneering research in synthetic metabolism and one-carbon (C1) bioconversion . It serves as a central intermediate in novel, engineered enzymatic cascades designed for formate assimilation. A prominent research application is its role in a thermodynamically efficient phosphate (Pi)-based route, where it is generated from formate and subsequently reduced to formaldehyde by a formyl phosphate reductase (FPR) . This pathway provides a potent tool for expanding the landscape of synthetic formatotrophy, enabling the conversion of formate into value-added products like C2 compounds by engineered microbes such as E. coli . By bypassing natural cofactor limitations, this compound is invaluable for studies focused on creating carbon-neutral bioprocesses and advancing metabolic engineering for a bioeconomy. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2O5P- B1242905 Formyl hydrogen phosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

CH2O5P-

Molecular Weight

125 g/mol

IUPAC Name

formyl hydrogen phosphate

InChI

InChI=1S/CH3O5P/c2-1-6-7(3,4)5/h1H,(H2,3,4,5)/p-1

InChI Key

TVISEJUYYBUVNV-UHFFFAOYSA-M

Canonical SMILES

C(=O)OP(=O)(O)[O-]

Origin of Product

United States

Theoretical and Computational Investigations of Formyl Hydrogen Phosphate

Quantum Mechanical Studies of Electronic Structure, Bonding, and Molecular Geometry

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of formyl hydrogen phosphate (B84403). These studies, employing methods like Hartree-Fock (HF) and post-HF methods, provide a detailed picture of its electronic structure, the nature of its chemical bonds, and its three-dimensional shape.

Theoretical investigations into related systems containing formyl and phosphate groups show that the geometry is dictated by a combination of covalent bonds and weaker, noncovalent interactions. A key feature often highlighted is the C–H···O hydrogen bond, where the formyl hydrogen atom interacts with an oxygen atom of the phosphate group. rsc.org Calculations using methodologies such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) are used to characterize the nature of these interactions. rsc.org

For formyl hydrogen phosphate, QM calculations would predict the key bond lengths, bond angles, and dihedral angles that define its most stable conformations. The electronic properties, such as the distribution of charge across the molecule, are also determined. The Mulliken atomic charge distribution, for example, can be calculated to understand the electrophilic and nucleophilic sites within the molecule. uctm.edu The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also calculated to determine the molecule's electronic reactivity and kinetic stability. uctm.edu

Table 1: Representative Theoretical Methods for Electronic Structure Calculation This table is illustrative of the computational methods frequently applied in the literature for similar molecular systems.

Method Basis Set Properties Calculated Typical Application
Hartree-Fock (HF)3-21G, 6-31G(d)Molecular Geometry, Electrostatic PotentialInitial geometry optimization, visualization of charge distribution. uctm.edu
Density Functional Theory (DFT)B3LYP/6-31G(d), M06-2X/def2-TZVPPGeometry, Vibrational Frequencies, Reaction EnergiesComprehensive analysis of structure, stability, and reactivity. cam.ac.ukbiointerfaceresearch.com
Møller–Plesset Perturbation Theory (MP2)aug-cc-pVTZElectron Correlation, Interaction EnergiesAccurate calculation of noncovalent interaction energies.
Quantum Theory of Atoms in Molecules (QTAIM)N/ABond Critical Points, Electron Density TopologyCharacterization of weak interactions like hydrogen bonds. rsc.org

Density Functional Theory (DFT) Analyses of Formation and Decomposition Reaction Energetics

Density Functional Theory (DFT) is a workhorse in computational chemistry for studying reaction thermodynamics. DFT calculations are used to determine the energetics—specifically the changes in enthalpy (ΔH) and Gibbs free energy (ΔG)—for the formation and decomposition of this compound.

Decomposition Energetics: this compound is expected to be susceptible to decomposition, primarily through hydrolysis. Theoretical studies on the hydrolysis of related phosphate esters highlight the complexity of these reactions, which can proceed through different mechanisms (associative, dissociative, or concerted). rsc.org DFT calculations are crucial for mapping the potential energy surface of these reactions. For instance, a study on formylphosphate hydrolysis as a model for phosphate release in enzymes presented a theoretical description of the reaction profile. researchgate.net

Another potential decomposition pathway is decarboxylation or the loss of a formyl radical. DFT studies on the decomposition of related copper complexes found that such processes can lead to the formation of species like formaldehyde. researchgate.net The activation barriers for these different decomposition routes can be calculated to predict the dominant pathway under various conditions.

Table 2: Calculated Energetics for Related Phosphate Reactions This table provides examples of energy values calculated for processes analogous to the decomposition of this compound.

Reaction/Process Computational Method Calculated Value (kcal/mol) Significance Reference
Formyl C-H···O Hydrogen Bond StrengthM06-2X/def2-TZVPP // B3LYP/6-31G(d)4.6Quantifies the key stabilizing interaction in related transition states. cam.ac.uk, nih.gov
OH···O Hydrogen Bond Strength (Phosphoric Acid)M06-2X/def2-TZVPP // B3LYP/6-31G(d)14.5Shows the primary hydrogen bond interaction in phosphoric acid catalysis. cam.ac.uk, nih.gov
Activation Free Energy (Solvent-Assisted Phosphate Hydrolysis)QM/MM Calculations27.2Provides an estimate for the barrier to hydrolysis in aqueous solution. rsc.org
Activation Barrier (H-abstraction by HPO₄²⁻)DFT Calculations~21.5 (90 kJ/mol)Models the catalytic role of phosphate in proton transfer reactions. mdpi.com

Computational Modeling of Transition States and Reaction Pathways

Identifying the transition state (TS) is key to understanding the kinetics of a chemical reaction. Computational modeling is used to locate the precise geometry of the transition state on the potential energy surface and to calculate its energy, which determines the reaction's activation barrier.

For reactions involving this compound, such as its formation or decomposition, DFT calculations are the primary tool. In many catalytic reactions where a formyl group interacts with a phosphate, a closed, chair-like Zimmerman-Traxler-type transition state is proposed. acs.org, nih.gov, nih.gov These models show a highly organized structure where the phosphate and aldehyde are held in a specific orientation by multiple noncovalent interactions, including the crucial formyl C-H···O hydrogen bond. acs.org, nih.gov

Computational studies predict that the stereochemical outcome of such reactions is controlled by the subtle energetics of these transition states. acs.org, nih.gov The geometry of the TS is confirmed by frequency calculations, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov Following the intrinsic reaction coordinate (IRC) from the transition state confirms that it connects the reactants and products. rsc.org

Molecular Dynamics Simulations Exploring Solvation Effects and Conformational Dynamics

While quantum mechanical calculations provide static pictures of molecules, molecular dynamics (MD) simulations offer a dynamic view of their behavior over time, particularly in solution. MD simulations are used to explore the conformational landscape of this compound and the explicit effects of solvent molecules.

Quasi-classical direct molecular dynamics simulations have been performed on systems involving phosphoric acid-catalyzed reactions of aldehydes to understand the synergy between the primary OH···O hydrogen bond and the secondary C-H···O formyl hydrogen bond as the reaction proceeds. cam.ac.uk, nih.gov These simulations reveal the chronology of bond formation and breaking and the dynamic nature of the hydrogen bonds.

Key findings from such simulations include:

In the gas phase, both the formyl C-H···O and the phosphate OH···O hydrogen bonds are enhanced (shortened and strengthened) in the transition state compared to the reactant state. cam.ac.uk, nih.gov

In a solvent like toluene, this enhancement is still observed but to a lesser magnitude due to the "caging" effect of the solvent molecules. cam.ac.uk

Ab initio MD simulations on phosphate ions in water show a well-defined solvation shell structure, with the ion-water hydrogen bond lifetime being a key parameter. researchgate.net For this compound, MD simulations would similarly characterize its hydration shell and the dynamics of water molecules interacting with both the formyl and phosphate moieties. mdpi.com

Prediction of Reactivity Profiles and Stability within Simulated Environments

By combining the insights from QM, DFT, and MD simulations, a comprehensive reactivity and stability profile for this compound can be predicted.

Stability: The compound is predicted to be a reactive intermediate. Its stability is highly dependent on the environment.

Hydrolytic Instability: Like many acyl phosphates, it is expected to be unstable in the presence of water, readily undergoing hydrolysis. rsc.orgmdpi.com The autocatalytic decomposition of related phosphites, catalyzed by acid formed during hydrolysis, suggests a similar instability for this compound. mdpi.com

Thermal Stability: DFT calculations can predict the barriers for unimolecular decomposition, such as hydrogen loss or decarboxylation, providing insight into its thermal lability. acs.org

Reactivity:

Electrophilicity: The carbonyl carbon of the formyl group and the phosphorus atom are predicted to be the primary electrophilic centers, making them susceptible to attack by nucleophiles.

Proton Donor/Acceptor: The phosphate group's P=O oxygen is a strong hydrogen bond acceptor, an interaction crucial for its role in many catalyzed reactions. nih.govnih.gov The P-OH group can act as a hydrogen bond donor.

Reaction with Radicals: The energetics of reactions with various radicals can be modeled to assess its stability in environments where radical species are present. researchgate.net

Simulations can map out dominant reaction pathways in different environments. For example, in an aqueous environment, hydrolysis is likely the dominant fate, while in a non-polar aprotic solvent, it might have a longer lifetime, allowing it to participate as an intermediate in acylation reactions. acs.org

Chemical Synthesis and Biosynthesis Mechanisms of Formyl Hydrogen Phosphate

Enzymatic Pathways and Catalytic Mechanisms

The formation of formyl hydrogen phosphate (B84403) is an energetically unfavorable process that is driven by the hydrolysis of adenosine (B11128) triphosphate (ATP) within the confines of an enzyme's active site. Two key enzymatic pathways are known to synthesize this crucial intermediate.

N10-Formyltetrahydrofolate Synthetase (FTHFS) is an essential enzyme in one-carbon metabolism, catalyzing the ATP-dependent formylation of tetrahydrofolate (THF). nih.govsc.edu While the end product is N10-formyltetrahydrofolate, the reaction mechanism proceeds through a proposed formyl phosphate intermediate. nih.govsc.edunih.gov

The catalytic process begins with the binding of ATP and formate (B1220265) within the enzyme's active site. nih.govnih.gov Structural studies of FTHFS from Moorella thermoacetica have shown that a channel leads to a pocket where formate binds. nih.govnih.gov This binding is stabilized by interactions with the γ-phosphate of ATP and through hydrogen bonds with the backbone nitrogen of Ala276 and the side chain of Arg97. nih.govnih.gov The adenine (B156593) of the nucleotide is positioned between Phe384 and Trp412. nih.gov This precise arrangement orients the formate for a nucleophilic attack on the γ-phosphate of ATP. nih.govnih.gov

The reaction is initiated when the formate ion attacks the γ-phosphate of ATP, leading to the formation of the formyl phosphate intermediate and the release of adenosine diphosphate (B83284) (ADP). nih.govsc.edunih.gov The existence of this intermediate has been supported by kinetic studies, spectroscopic experiments, and structural data showing formyl phosphate and ADP within the active site. nih.govsc.edunih.gov Following the release of ADP, the formyl phosphate intermediate reorients within the active site. nih.govnih.gov This reorientation, along with associated conformational changes in the enzyme, is thought to facilitate the binding of the third substrate, tetrahydrofolate (THF). nih.govnih.gov The THF molecule binds in a manner that positions its N10 atom for a nucleophilic attack on the carbonyl carbon of the bound formyl phosphate. nih.gov This final step results in the transfer of the formyl group to THF, yielding the final products, N10-formyltetrahydrofolate and inorganic phosphate. nih.gov

In the de novo pathway for purine (B94841) biosynthesis, the enzyme PurT-encoded glycinamide (B1583983) ribonucleotide (GAR) transformylase catalyzes the formylation of GAR to produce formylglycinamide ribonucleotide (FGAR). scispace.comiupac.org Unlike the more common PurN transformylase which uses N10-formyl-THF as the formyl donor, PurT utilizes formate and ATP, proceeding through a formyl phosphate intermediate. scispace.comiupac.org This pathway accounts for a significant portion (14-50%) of GAR formylation in E. coli. iupac.orgwikipedia.org

The catalytic mechanism of PurT transformylase, a member of the ATP-grasp superfamily, involves the initial synthesis of a formyl phosphate intermediate. scispace.comwisc.edunih.gov The reaction begins with the binding of ATP and formate. iupac.org Structural data suggests that the formate is positioned for a direct attack on the γ-phosphate of ATP. wikipedia.org This nucleophilic attack results in the formation of the highly reactive formyl phosphate and ADP within the enzyme's active site. wikipedia.orgwikipedia.org The enzyme effectively sequesters this unstable intermediate, preventing its hydrolysis before it can be used to formylate GAR. iupac.orgwikipedia.org Evidence for this intermediate includes the detection of formyl phosphate in mutagenesis experiments and the observation that incubating the enzyme with formyl phosphate, ADP, and GAR yields both ATP and FGAR. wikipedia.orgnih.gov

X-ray crystallographic structures of E. coli PurT transformylase have provided detailed insights into the active site and the stabilization of its substrates and intermediates. scispace.com The GAR substrate is anchored to the protein through interactions with several key residues. scispace.com The amino group of GAR that undergoes formylation is positioned just 2.8 Å from a γ-phosphoryl oxygen of the bound ATP analog, AMPPNP, highlighting the precise geometry required for catalysis. scispace.com Although the specific residues that directly stabilize the formyl phosphate intermediate are part of a larger network, this pocket ensures the intermediate is held in place for the subsequent reaction with GAR. scispace.com

Mechanism of Formyl Phosphate Formation from ATP and Formate

Mechanistic Insights into ATP-Dependent Formate Activation Strategies

In biological systems, the activation of formate is frequently coupled to the hydrolysis of adenosine triphosphate (ATP), a process that can proceed via a formyl phosphate intermediate. This strategy is employed by several enzymes to overcome the thermodynamic barrier of incorporating the simple C1 unit of formate into larger molecules.

One of the primary examples is the reaction catalyzed by N10-formyltetrahydrofolate (THF) synthetase (FTHFS), an essential enzyme in one-carbon metabolism. ebi.ac.uk This enzyme facilitates the ATP-dependent activation of formate and its subsequent ligation to THF. ebi.ac.uk The widely accepted mechanism proposes that formate attacks the γ-phosphate of ATP to form a transient formyl phosphate intermediate. wikipedia.orgnih.gov This highly reactive intermediate is then subject to nucleophilic attack by the N10 amine of tetrahydrofolate, yielding N10-formylTHF and releasing ADP and inorganic phosphate. wikipedia.org The enzyme plays a crucial role in ensuring the regioselectivity of the reaction, directing the formylation to the N10 position, whereas non-enzymatic reaction between formyl phosphate and THF preferentially yields N5-formylTHF. nih.gov

A similar mechanism is observed in the de novo purine biosynthesis pathway, specifically in the reaction catalyzed by the PurT-encoded glycinamide ribonucleotide (GAR) transformylase found in some organisms. wikipedia.org This enzyme presents an alternative to the more common PurN transformylase, which uses N10-formylTHF directly. The PurT-catalyzed reaction proceeds through a sequential mechanism where a short-lived formyl phosphate intermediate is formed from formate and ATP. wikipedia.org This intermediate then formylates the amino group of GAR to produce formylglycinamide ribotide (FGAR). wikipedia.org Experimental evidence supporting this includes the observation that incubating the enzyme with formyl phosphate, ADP, and GAR results in the formation of ATP and FGAR, indicating that formyl phosphate is a kinetically and chemically competent intermediate. wikipedia.org

Recent bioengineering efforts have further highlighted this pathway by creating a new-to-nature enzyme cascade for formate assimilation. In one study, acetate (B1210297) kinase from E. coli (EcAckA) was repurposed for formate kinase activity to produce formyl phosphate from formate and ATP. bohrium.com This formyl phosphate was then reduced by an engineered N-acetylglutamate phosphate reductase (ArgC) acting as a formyl phosphate reductase (FPR), demonstrating the viability of a formyl phosphate-based route for converting formate into formaldehyde. bohrium.com

Enzyme/SystemSubstratesProposed IntermediateProduct(s)Reference
N10-formylTHF synthetase (FTHFS)Formate, ATP, Tetrahydrofolate (THF)Formyl phosphateN10-formylTHF, ADP, Pi ebi.ac.ukwikipedia.orgnih.gov
PurT GAR transformylaseFormate, ATP, Glycinamide ribonucleotide (GAR)Formyl phosphateFormylglycinamide ribotide (FGAR), ADP, Pi wikipedia.org
Engineered EcAckA/DaArgC cascadeFormate, ATP, NADPHFormyl phosphateFormaldehyde, ADP, Pi, NADP+ bohrium.com

Non-Enzymatic and Prebiotic Formation Routes

The formation of acyl phosphates, including formyl phosphate, from simple precursors is a critical area of research in prebiotic chemistry, as these molecules are considered potential primordial energy currencies analogous to ATP. ucl.ac.uk

The synthesis of acyl phosphates in aqueous environments, similar to those thought to exist on the early Earth, is challenging due to the propensity of the anhydride (B1165640) bond to hydrolyze. However, studies have shown that molecules like acetyl phosphate, a close analog of formyl phosphate, can be formed in water from thioacetate (B1230152) and phosphate under ambient conditions. ucl.ac.uk This suggests that similar pathways could have existed for the formation of formyl phosphate from formate and a suitable phosphate source, potentially activated by condensing agents or occurring on mineral surfaces. mdpi.com Research into the surface chemistry of the meteoritic mineral schreibersite has explored its potential role in catalyzing aqueous-phase phosphorylation reactions involving molecules like formic acid. kennesaw.edu Furthermore, the use of diammonium hydrogen phosphate has been shown to catalyze reactions involving carboxylic acids in aqueous media, highlighting the potential role of simple phosphate salts in prebiotic synthesis. nih.gov

Anhydrous or low-water conditions are thermodynamically more favorable for phosphorylation reactions. royalsocietypublishing.org Prebiotic scenarios involving evaporation and wet-dry cycles are thought to have provided such environments. royalsocietypublishing.orgnih.gov Formamide (B127407), a plausible prebiotic solvent, has been shown to facilitate nucleoside phosphorylation in the presence of minerals, suggesting it could also support the formation of formyl phosphate. royalsocietypublishing.orgnih.gov Laboratory syntheses often utilize anhydrous conditions. For example, the synthesis of certain carbodithioates proceeds in the presence of anhydrous potassium phosphate. tandfonline.com Similarly, solvent-free synthesis of α-aminophosphonates can be achieved using potassium dihydrogen phosphate as a catalyst, demonstrating the feasibility of solid-phase or low-solvent phosphorylation. tandfonline.com

The abiotic synthesis of formyl phosphate and related compounds is highly dependent on environmental factors.

pH and Temperature: The stability of acetyl phosphate, and by extension formyl phosphate, is pH and temperature-dependent. ucl.ac.uk Non-enzymatic reactions mimicking glycolysis have been shown to proceed at temperatures above 50°C, with rates increasing with temperature. embopress.org In the non-enzymatic reaction between formyl phosphate and THF, the highest yield was achieved at pH 5. nih.gov

Mineral Catalysis: Minerals are believed to have played a crucial role in prebiotic chemistry by concentrating reactants and catalyzing reactions. mdpi.comnih.gov Various minerals have been shown to catalyze phosphorylation:

Pyrite (FeS2) can catalyze the formation of pyrophosphate from acetyl phosphate, indicating its potential role in phosphate activation chemistry. nih.gov

Calcium Carbonate (CaCO3) polymorphs like calcite and aragonite can catalyze phosphorylation, with yields and product distribution influenced by drying cycles. researchgate.net

Phosphate Minerals such as hydroxyapatite, libethenite, and cornetite show catalytic activity in nucleoside phosphorylation when heated in formamide, a process that could potentially generate formyl phosphate as an intermediate or byproduct. royalsocietypublishing.orgnih.gov

Schreibersite ((Fe,Ni)3P) , a meteoritic mineral, is a key focus of research for its ability to act as a phosphorus source and catalyst for phosphorylation reactions involving organic molecules. kennesaw.eduacs.org

FactorEffect on Abiotic Acyl Phosphate FormationExample(s)Reference
pH Influences reaction rates and product stability.Optimal yield for non-enzymatic formylation of THF by formyl phosphate at pH 5. nih.gov
Temperature Higher temperatures can increase reaction rates but may also degrade products.Non-enzymatic glycolysis-like reactions occur above 50°C; Favorable acetyl phosphate formation at 50°C. ucl.ac.ukembopress.org
Mineral Catalysis Concentrates reactants and provides catalytic surfaces.CaCO3, pyrite, and various copper/calcium phosphate minerals catalyze phosphorylation. royalsocietypublishing.orgnih.govnih.govresearchgate.net
Solvent Anhydrous or mixed-solvent conditions (e.g., formamide, wet-dry cycles) are generally more favorable.Formamide used as a solvent for mineral-catalyzed phosphorylation. royalsocietypublishing.orgnih.gov

Exploration of Anhydrous and Mixed-Solvent Synthetic Approaches

Proposed Radical-Mediated Formation Pathways in Oxidative Stress Contexts

Beyond enzymatic and prebiotic routes, formyl phosphate can arise as a byproduct of cellular damage. A significant pathway is linked to oxidative stress, where reactive oxygen species (ROS) damage biological macromolecules. wikipedia.org It is proposed that formyl phosphate is a product of oxidative DNA damage, formed through a mechanism driven by radical chemistry. wikipedia.org

The proposed mechanism involves the attack of free radicals, such as the hydroxyl radical (•OH) generated during cellular stress, on the deoxyribose sugar of the DNA backbone. pnas.org Specifically, radical-mediated abstraction of hydrogen atoms from the deoxyribose moiety can lead to strand breaks. Certain strand breaks, particularly those resulting from oxidation at the 5'-position of deoxyribose, can generate a 3'-formylphosphate terminus. pnas.org This reactive anhydride is generated as a result of the oxidative cleavage of the sugar ring. nih.gov

This 3'-formylphosphate species is a labile and reactive formylating agent. pnas.org Its formation within the nucleus provides a direct link between DNA damage and the non-enzymatic post-translational modification of proteins. It has been shown that this formyl phosphate residue can transfer its formyl group to the primary amine of nearby lysine (B10760008) residues on histone proteins, resulting in N6-formyllysine. wikipedia.orgpnas.org This modification may interfere with the normal signaling functions of histone acetylation and methylation, potentially contributing to the pathophysiology associated with oxidative stress. pnas.org

ContextProposed MechanismPrecursorProductSignificanceReference
Oxidative StressFree radical attack (e.g., by •OH) on the deoxyribose backbone of DNA.Deoxyribose in DNA3'-Formylphosphate residueLinks DNA damage to non-enzymatic protein formylation, potentially altering epigenetic regulation. wikipedia.orgpnas.orgnih.gov

Biochemical and Metabolic Roles of Formyl Hydrogen Phosphate

Centrality as a High-Energy Intermediate in One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that are essential for the biosynthesis of nucleotides, amino acids, and other vital molecules. Within this network, formyl hydrogen phosphate (B84403) emerges as a key, high-energy intermediate, particularly in reactions involving the transfer of formyl groups.

Contribution to Formyl Group Transfer Reactions

Formyl hydrogen phosphate is a highly reactive molecule capable of donating a formyl group to various nucleophilic acceptors. This reactivity is central to its function in biological systems. While free formate (B1220265) is relatively unreactive, its activation via phosphorylation to this compound significantly enhances its electrophilicity, making it a competent formylating agent. libretexts.org This activated form is particularly important in enzymatic reactions where the direct use of formate is thermodynamically unfavorable. The enzyme N10-formylTHF synthetase is thought to proceed via a formyl phosphate intermediate in the formylation of tetrahydrofolate (THF). nih.gov

Significance in Folate-Dependent Biosynthetic Pathways

Folate coenzymes are critical carriers of one-carbon units at various oxidation states. researchgate.netmdpi.com The interconversion of these one-carbon units is a cornerstone of cellular metabolism. This compound is implicated as a transient intermediate in the entry of formate into the folate pool. annualreviews.org The enzyme 10-formyl-THF synthetase catalyzes the ATP-dependent formylation of tetrahydrofolate (THF) to produce 10-formyl-THF. annualreviews.org The proposed mechanism involves the initial formation of formyl phosphate from ATP and formate, which then reacts with THF to generate 10-formyl-THF, ADP, and inorganic phosphate. wikipedia.orgscispace.com This 10-formyl-THF is a crucial donor of formyl groups for the de novo synthesis of purines and other metabolic processes. basicmedicalkey.comportlandpress.com

Direct Involvement in Purine (B94841) Nucleotide Biosynthesis

The de novo synthesis of purine nucleotides is an essential pathway for all organisms, providing the building blocks for DNA and RNA. nih.gov This multi-step process involves two formylation reactions that are critical for the assembly of the purine ring. wikipedia.org this compound has been identified as a key intermediate in one of these steps.

Intermediation in Glycinamide (B1583983) Ribonucleotide Formylation

The fourth step in de novo purine biosynthesis is the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). wikipedia.org In some organisms, such as Escherichia coli, this reaction can be catalyzed by the PurT-encoded GAR transformylase, which utilizes formate and ATP. scispace.comiupac.org The catalytic mechanism of PurT transformylase is proposed to proceed through a formyl phosphate intermediate. scispace.com This is in contrast to the PurN-encoded GAR transformylase, which uses N10-formyl-tetrahydrofolate as the formyl donor. iupac.org

Kinetic and Chemical Competence in Formyl Transfer

Evidence for the role of this compound as an intermediate in the PurT GAR transformylase reaction comes from several lines of research. Mutagenesis studies on the enzyme, which resulted in a weakened affinity for formate, allowed for the detection of a formyl phosphate intermediate. wikipedia.orgiupac.org Furthermore, experiments have shown that incubating the PurT enzyme with synthetically prepared formyl phosphate, along with ADP and GAR, results in the formation of both ATP and FGAR. wikipedia.org This demonstrates that formyl phosphate is both kinetically and chemically competent to participate in the formylation reaction, solidifying its role as a true intermediate in this pathway. wikipedia.org Structural data also supports a mechanism where formate is positioned for a direct attack on the γ-phosphate of ATP to form the formyl phosphate intermediate within the enzyme's active site. wikipedia.org

Intermediacy in DNA Sugar Damage and Repair Processes

Beyond its role in core metabolic pathways, this compound has been implicated as an intermediate in the complex processes of DNA damage and subsequent repair. Oxidative damage to the deoxyribose sugar moiety of DNA can lead to the formation of various lesions, and formyl phosphate emerges as a product of certain damage mechanisms. wikipedia.org

The antitumor antibiotic neocarzinostatin (B611948), under anaerobic conditions and in the presence of the radiosensitizer misonidazole, can induce DNA strand breaks. nih.gov This process involves the generation of a reactive form of formate from the C-5' of deoxyribose in thymidylate residues. nih.gov The proposed mechanism involves the formation of a carbon-centered radical at the C-5' position, which then reacts to ultimately yield a 3'-formyl phosphate-ended DNA molecule. nih.govuh.edu This 3'-formyl phosphate is a high-energy species that can spontaneously hydrolyze to release formate and leave a 3'-phosphate end, or it can transfer the formyl group to nearby nucleophiles. nih.gov This formylation of nucleophilic residues, such as the N6-amino groups of lysine (B10760008) side chains in histone proteins, represents a secondary modification arising from oxidative DNA damage. nih.gov

The formation of 3'-formylphosphate residues from the oxidation of the 5'-position of deoxyribose is considered a common feature of DNA strand breaks. nih.gov The labile nature of the phosphate ester in formylphosphate facilitates the transfer of the formyl group to primary and secondary amines, highlighting a direct link between DNA sugar damage and the non-enzymatic formylation of cellular components. nih.gov

Formation of 3'-Formyl Phosphate-Ended DNA as a Lesion Intermediate

The formation of 3'-formyl phosphate-ended DNA is a key step in the mechanism of DNA strand breakage induced by certain agents, particularly in the context of oxidative stress. This lesion arises from the oxidation of the deoxyribose sugar moiety within the DNA backbone. aacrjournals.org

One well-studied example involves the action of the antitumor antibiotic neocarzinostatin. aacrjournals.orgnih.gov Under anaerobic conditions, the chromophore of neocarzinostatin, when activated by a thiol, can abstract a hydrogen atom from the C-5' position of a deoxyribose sugar. nih.gov This initial event generates a carbon-centered radical at the C-5' position. This radical can then react with molecular oxygen or, in an anaerobic environment, a substitute like the nitroaromatic radiation-sensitizer misonidazole. nih.gov This reaction leads to the formation of an oxy radical at the C-5' position. nih.gov

Subsequent β-fragmentation results in the cleavage of the bond between the C-4' and C-5' atoms of the deoxyribose sugar. nih.gov This cleavage directly produces a DNA strand break characterized by a 3'-formyl phosphate terminus and a 5'-(2-phosphoryl-1,4-dioxobutane) residue. aacrjournals.org This 3'-formyl phosphate-ended DNA is considered a high-energy form of formate. nih.gov It is estimated that this pathway accounts for approximately 10-20% of the DNA strand breaks induced by neocarzinostatin in the presence of oxygen. aacrjournals.orgnih.gov Similar lesions can also be generated by other DNA-damaging agents that cause oxidation of the 5'-position of deoxyribose, such as γ-radiation. aacrjournals.org

Inducing Agent Mechanism Resulting DNA Termini Reference
NeocarzinostatinAbstraction of H from C-5' of deoxyribose, leading to an oxy radical and β-fragmentation.3'-formyl phosphate and 5'-(2-phosphoryl-1,4-dioxobutane) aacrjournals.orgnih.gov
γ-radiationOxidation of the 5'-position of deoxyribose.3'-formyl phosphate and other oxidative damage products. aacrjournals.org

Subsequent Reactivity and Fate of the Formyl Moiety in DNA Repair

The 3'-formyl phosphate end is a highly reactive intermediate and does not persist within the DNA. nih.gov Its high-energy nature makes it a potent acylating agent, readily transferring the formyl group to available nucleophiles. aacrjournals.orgnih.gov The subsequent fate of this formyl moiety is a critical aspect of the cellular response to this type of DNA damage.

Two primary pathways for the reactivity of the 3'-formyl phosphate have been identified:

Spontaneous Hydrolysis: The 3'-formyl phosphate can undergo spontaneous hydrolysis, releasing formate and leaving a 3'-phosphate end on the DNA strand. nih.gov This process effectively resolves the reactive formyl group, leaving a simple single-strand break with a 3'-phosphate, a common intermediate in DNA repair pathways.

Transfer to Nucleophiles: The formyl group can be transferred to nucleophilic molecules in the vicinity of the DNA lesion. nih.gov Given the close association of DNA with histone proteins in the nucleus, the lysine-rich tails of these proteins are prime targets for this formylation reaction. aacrjournals.org Research has demonstrated that the formyl moiety from 3'-formylphosphate residues can acylate the N⁶-amino groups of lysine side chains in histones, forming N⁶-formyllysine. nih.govpnas.org This modification has been observed in response to treatment with neocarzinostatin and γ-radiation. aacrjournals.org Interestingly, N⁶-formyllysine has also been detected as an endogenous modification in histone proteins, suggesting it may arise from adventitious DNA oxidation. aacrjournals.org This N⁶-formylation of lysine is noteworthy as it is analogous to the biologically significant N⁶-acetylation of lysine, a key post-translational modification that regulates gene expression. aacrjournals.orgpnas.org

The transfer of the formyl group to histones, particularly the linker histone H1 and core histones H2B and H3, represents a novel form of DNA-protein cross-linking and a secondary modification arising from oxidative DNA damage. aacrjournals.orgnih.gov This modification could potentially disrupt the normal function of histone proteins and interfere with epigenetic signaling pathways that rely on lysine acetylation and methylation. nih.govpnas.org

Reactant Product of Formyl Transfer Significance Reference
Water (Hydrolysis)Formate and 3'-phosphate-ended DNAResolves the reactive lesion to a more common repair intermediate. nih.gov
Lysine residues in histonesN⁶-formyllysineA secondary histone modification that could impact chromatin structure and function. aacrjournals.orgnih.govpnas.org

Prebiotic Chemistry and Chemical Evolution Implications of Formyl Hydrogen Phosphate

Hypothesized Role in Early Earth Origin of Life Scenarios

The emergence of life required a molecule capable of storing and transferring energy to drive essential chemical reactions, such as the synthesis of biomolecules. astrobiology.com In modern biology, this role is overwhelmingly fulfilled by adenosine (B11128) triphosphate (ATP). astrobiology.comsciencedaily.com However, the complex structure of ATP and the fact that its own synthesis requires energy from ATP hydrolysis present a "chicken-and-egg" problem for the origin of life. astrobiology.comnih.govplos.org This suggests that simpler, prebiotically plausible energy currencies must have preceded ATP. astrobiology.comnih.gov

Acyl phosphates, such as formyl hydrogen phosphate (B84403) and its close relative acetyl phosphate, are considered strong candidates for these primordial energy currencies. frontiersin.orghhu.denih.gov Formyl hydrogen phosphate is the simplest possible acyl phosphate, consisting of a formyl group linked to a phosphate group. This structure bestows upon it a high-energy phosphate bond, which upon hydrolysis, can release a significant amount of free energy, capable of driving endergonic (energy-requiring) reactions. frontiersin.org

The central hypothesis is that this compound could have acted as a readily available and reactive source of both energy and a C1 (one-carbon) building block for the synthesis of more complex organic molecules in a pre-cellular world. nih.govulisboa.pt Its simplicity makes its abiotic formation from common prebiotic precursors plausible under early Earth conditions.

Plausible Geochemical Conditions and Reactants for Abiotic Generation

The abiotic synthesis of this compound would have required the convergence of its two constituent parts—a source of formate (B1220265) (or formic acid) and a source of phosphate—under conditions that would favor their condensation.

Sources of Formate:

Hydrothermal Vents: These environments, where hot, mineral-rich water from the Earth's interior mixes with cooler ocean water, are considered prime locations for prebiotic synthesis. nih.govacs.org Experiments have shown that reactions in simulated hydrothermal conditions can produce formic acid and other organic molecules. nih.govacs.orgresearchgate.netmdpi.com

Atmospheric Reactions: Electrical discharges, such as lightning, in a primitive atmosphere containing gases like carbon dioxide, water, and hydrogen could have generated formic acid. researchgate.net

Extraterrestrial Delivery: Formic acid has been detected in meteorites, suggesting that impacts could have delivered this key precursor to the early Earth. researchgate.net

Sources of Phosphate:

Minerals: While the most common phosphate mineral, apatite, is poorly soluble, other more reactive phosphate minerals like schreibersite (found in meteorites), whitlockite, and brushite could have been present on the early Earth. mdpi.compnas.orggatech.edunih.gov

Volcanic Activity: Volcanoes could have released water-soluble polyphosphates, which are effective phosphorylating agents. mdpi.com

Reduced Phosphorus Compounds: It has been proposed that reduced forms of phosphorus, such as phosphite, delivered by meteorites, could have been more soluble and reactive than phosphate. pnas.org

Formation Conditions: The formation of the high-energy acyl phosphate bond from formic acid and inorganic phosphate is an energetically unfavorable process in a dilute aqueous environment. acs.orgnih.gov Therefore, specific conditions would have been necessary to drive this reaction forward:

Dehydration: Environments with wet-dry cycles, such as volcanic fields or evaporating ponds, could have concentrated the reactants and removed water, facilitating the condensation reaction. mdpi.compnas.org

Activating Agents: The presence of other prebiotically plausible molecules, known as condensing agents (e.g., cyanamide, cyanate, or derivatives of urea), could have facilitated the formation of the phosphate bond. nih.govnih.govnih.govscispace.comresearchgate.net

Mineral Surfaces: The surfaces of certain minerals could have acted as catalysts, bringing the reactants into close proximity and lowering the energy barrier for the reaction. mdpi.com

Analogies to Modern Biochemical Energy Transduction Systems

The hypothesized role of this compound as a prebiotic energy currency finds strong parallels in modern biochemistry.

Acetyl Phosphate as a Modern Analog: In many bacteria and archaea, acetyl phosphate serves as a key high-energy intermediate. nih.govfrontiersin.orghhu.de It is formed during metabolism and can be used to generate ATP by transferring its phosphate group to ADP (substrate-level phosphorylation). nih.govfrontiersin.orghhu.de This direct link between a simple acyl phosphate and the universal energy currency of life supports the idea that molecules like this compound could have played a similar role before the evolution of ATP-centric metabolism. nih.gov

High-Energy Phosphate Bonds: The concept of a "high-energy" bond, central to the function of ATP, is the key to understanding the role of this compound. frontiersin.org The energy released from the hydrolysis of the acyl phosphate bond in this compound could have been coupled to other reactions, making thermodynamically unfavorable processes, like the formation of polymers, possible. frontiersin.orgacs.org

Substrate-Level Phosphorylation: The most direct analogy is the process of substrate-level phosphorylation, where a high-energy phosphorylated intermediate, like acetyl phosphate, is used to directly synthesize ATP. frontiersin.orghhu.de It is theorized that primordial energy metabolism relied exclusively on such simple phosphorylation events before the evolution of more complex systems like chemiosmosis (which powers the bulk of ATP synthesis in most modern organisms). pnas.org

Potential Function as a Primordial Phosphorylating Agent

One of the most significant challenges in prebiotic chemistry is explaining how simple organic molecules became phosphorylated. acs.orgnih.govmdpi.com Phosphorylation is crucial for life as we know it; it is essential for the structure of DNA and RNA, the formation of cell membranes (phospholipids), and the regulation of metabolic pathways. acs.orgnih.gov

This compound, as a reactive acyl phosphate, is a prime candidate for a primordial phosphorylating agent for several reasons:

Reactivity: The acyl phosphate bond is sufficiently unstable in water to readily transfer its phosphate group to other molecules, such as alcohols (like the sugar ribose), amines (in amino acids), or other carboxylates. mdpi.comnih.gov

Simplicity: Its simple structure makes it more prebiotically plausible than complex, enzyme-dependent phosphorylating agents used in modern cells.

Versatility: It could have phosphorylated a wide range of prebiotic molecules, including:

Nucleosides: to form nucleotides, the building blocks of RNA and DNA. nih.govscispace.com

Amino acids: to activate them for peptide bond formation. mdpi.comnih.gov

Sugars: to enter them into metabolic pathways. walshmedicalmedia.com

Lipid precursors: to form the phospholipids (B1166683) necessary for primitive cell membranes. scispace.comresearchgate.net

Recent studies have shown that other simple phosphorylating agents, like diamidophosphate (B1260613) (DAP), can effectively phosphorylate a variety of prebiotic building blocks in aqueous environments, lending credence to the idea that simple, reactive phosphorus compounds were key players in the origin of life. nih.govscispace.comchemrxiv.org this compound fits this profile as a highly reactive C1 variant of these essential prebiotic reagents.

Linkages to Early Carbon Fixation and Metabolic Pathways

Beyond its role as an energy currency, this compound could have been a crucial link in the emergence of the first metabolic pathways, particularly those involving the fixation of inorganic carbon (like CO2) into organic matter.

The Reductive Acetyl-CoA Pathway: This is considered by many to be the most ancient carbon fixation pathway. hhu.deannualreviews.orgacs.org It is a linear, non-cyclic pathway that builds up organic molecules from C1 units. hhu.de Several steps in this and other proposed primordial cycles involve the activation of carboxyl groups, a role that could have been played by phosphorylation. frontiersin.orghhu.ded-nb.info

Formate as a C1 Source: The formyl group of this compound could have served as a reactive one-carbon unit for biosynthetic reactions. nih.govulisboa.pt In modern metabolism, formyl groups (often carried by cofactors like tetrahydrofolate) are used in the synthesis of purines, the essential building blocks of ATP and the nucleic acids. nih.govannualreviews.org

A Bridge from Geochemistry to Biochemistry: The abiotic formation of this compound from geochemical precursors (formate and phosphate) and its subsequent use in the synthesis of more complex biomolecules represents a plausible bridge between the non-living and living worlds. nih.govulisboa.pt It provides a mechanism by which geochemical energy (in the form of reactive minerals and atmospheric compounds) could be captured and channeled into a nascent biochemical system.

Spectroscopic and Analytical Methodologies for Characterizing Formyl Hydrogen Phosphate and Its Reactivity

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation in Enzymatic and Non-Enzymatic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing formyl hydrogen phosphate (B84403) and understanding its role in reaction mechanisms. researchgate.net Studies have successfully utilized ³¹P, ¹H, and ¹³C NMR to characterize synthesized formyl phosphate. researchgate.net

In non-enzymatic systems, ¹H-NMR has been instrumental in studying the reaction between formyl phosphate and tetrahydrofolate (THF). nih.gov These analyses revealed that, in contrast to the enzymatic reaction which yields N¹⁰-formylTHF, the non-enzymatic reaction exclusively produces N⁵-formylTHF. nih.gov This highlights the crucial role of the enzyme in directing the regioselectivity of the formylation.

In the context of enzymatic reactions, formyl phosphate has been shown to be a substrate for formyltetrahydrofolate synthetase. researchgate.net It participates in both the forward and reverse reactions, leading to the formation of N¹⁰-formyltetrahydrofolate or ATP, respectively. researchgate.net NMR spectroscopy can be used to monitor these transformations and provide insights into the enzyme's active site. researchgate.netlibretexts.org Furthermore, ¹³C NMR has been employed to study Amadori adducts formed from the reaction of glucose with proteins, providing a model for how formylating agents might interact with biological macromolecules. nih.gov

Table 1: Representative NMR Data for Formyl Group Containing Compounds

Compound/FragmentNucleusChemical Shift (ppm)Coupling Constant (J)Reference
Formate (B1220265)¹³C165.8- researchgate.net
Formyl group (in formate)¹H8.42¹J(¹³C, ¹H) = 195 Hz researchgate.net
Nα-formyl-Nε-fructose-lysine¹³C (anomeric)~90-105- nih.gov
-OCH₃¹H3.5 - 4.0- libretexts.org
Aryl Protons¹H6.5 - 8.0- libretexts.org

Infrared (IR) and Raman Spectroscopic Approaches for Investigating Transient Species and Reaction Intermediates

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide valuable information about the structure and bonding of molecules, including transient species like formyl hydrogen phosphate. nih.gov IR spectroscopy is particularly sensitive to polar functional groups and is well-suited for analyzing functional groups, side chains, and terminal ends of molecules. mt.com Raman spectroscopy, on the other hand, is more sensitive to homonuclear bonds. acs.org

The combination of in-situ IR and Raman spectroscopy is a powerful approach for studying reaction pathways, allowing for the real-time monitoring of reactants, products, and transient intermediates. nih.govmt.com This can provide crucial information on reaction kinetics and mechanisms. mt.com For phosphate-containing compounds, both techniques can be used to probe the vibrations of the phosphate group and its interactions with other molecules. nih.govresearchgate.net For instance, the C=O stretching frequency in the IR spectrum is sensitive to the chemical environment and can be used to distinguish between different carbonyl-containing species. acs.org

While direct IR and Raman spectra of this compound are scarce due to its high reactivity, these techniques are invaluable for studying its reactions. For example, changes in the IR spectrum can indicate the formation and consumption of this compound by monitoring the characteristic bands of the formyl and phosphate groups.

Mass Spectrometry Techniques for Detection and Identification of Short-Lived Adducts

Mass spectrometry (MS) is an essential tool for detecting and identifying short-lived intermediates and adducts, which is particularly relevant for the study of reactive molecules like this compound. ncsu.edunih.gov Techniques such as electrospray ionization (ESI) allow for the gentle ionization of molecules, preserving non-covalent complexes and enabling the study of enzyme-substrate interactions. utexas.eduosu.edu

In studies of non-cyclic formylated dipyrromethanes as phosphate anion receptors, negative ion ESI-MS was used to provide evidence of the interaction between the receptor and the H₂PO₄⁻ anion in the gas phase. utexas.edu This demonstrates the capability of MS to detect adducts involving phosphate moieties. Furthermore, MS can be coupled with separation techniques like liquid chromatography (LC-MS) to analyze complex mixtures and identify specific products of reactions involving this compound. nih.gov The high sensitivity and specificity of MS make it possible to detect even low concentrations of transient species. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide structural information about the detected ions, aiding in the unambiguous identification of reaction intermediates and adducts. ncsu.edu The development of methods to reduce unwanted adduct formation during MS analysis further enhances the reliability of this technique for studying complex biological samples. google.com

Kinetic and Isotopic Labeling Studies to Elucidate Reaction Mechanisms and Rates

Kinetic and isotopic labeling studies are fundamental to unraveling the intricate details of reaction mechanisms and determining reaction rates. d-nb.info The use of stable isotopes, such as deuterium (B1214612) (²H), ¹³C, and ¹⁵N, allows for the tracing of atoms through a reaction pathway, providing direct evidence for proposed mechanisms. symeres.combeilstein-journals.org

The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, is a particularly powerful tool. nih.govmdpi.com For instance, a significant KIE observed when a C-H bond is replaced with a C-D bond indicates that the cleavage of this bond is a rate-determining step in the reaction. mdpi.com Such studies have been applied to formate dehydrogenase, revealing that C-H bond cleavage is at least partially rate-limiting. mdpi.com

In the context of this compound, isotopic labeling can be used to determine the origin of atoms in the products of its reactions. For example, using ¹⁸O-labeled water can help determine whether a hydrolysis reaction proceeds via C-O or P-O bond cleavage. researchgate.net Studies on formyl phosphate have shown that the mode of hydrolysis is pH-dependent, with P-O bond cleavage occurring at neutral pH and C-O bond cleavage at acidic and basic pH. researchgate.net Combining kinetic measurements with isotopic labeling provides a comprehensive picture of the reaction dynamics.

Table 2: Applications of Isotopic Labeling in Mechanistic Studies

IsotopeApplicationExample SystemReference
¹⁸ODetermining bond cleavage site in hydrolysisFormyl phosphate researchgate.net
²H (Deuterium)Investigating rate-determining steps (KIE)Formate dehydrogenase mdpi.com
¹³CTracing carbon atoms in metabolic pathwaysE. coli central carbon metabolism d-nb.info
¹⁵NElucidating reaction mechanisms and kineticsGeneral biochemical reactions symeres.com

Enzyme-Substrate Complex Analysis and Structural Probes for Active Site Interactions

Understanding how an enzyme binds its substrate and facilitates a chemical reaction is central to enzymology. The formation of an enzyme-substrate complex is the first step in enzymatic catalysis. libretexts.org The specificity of an enzyme for its substrate is determined by the precise three-dimensional arrangement of amino acid residues in the active site. solubilityofthings.com

For enzymes that utilize this compound, such as formyltetrahydrofolate synthetase, the enzyme active site plays a critical role in stabilizing this labile intermediate and directing the subsequent reaction. researchgate.netnih.gov The enzyme achieves this by creating a specific microenvironment that can increase the reactivity of one part of a substrate while protecting another. nih.gov For example, in the formylation of tetrahydrofolate, the enzyme directs the formyl group to the N¹⁰ position, whereas the non-enzymatic reaction favors the N⁵ position. nih.gov

Various techniques are employed to study enzyme-substrate interactions. Structural biology methods like X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level pictures of the enzyme-substrate complex. Spectroscopic methods, such as NMR, can probe the electronic environment of the substrate and active site residues upon binding. cdnsciencepub.com Furthermore, the use of substrate analogs and inhibitors can help to map the active site and identify key residues involved in binding and catalysis. nih.govwikipedia.org Allosteric regulation, where binding at a site other than the active site affects enzyme activity, is another important aspect of enzyme function that can be investigated. solubilityofthings.com

Chemical Reactivity and Non Covalent Interactions of Formyl Hydrogen Phosphate

Hydrolysis Mechanisms and Thermodynamic Driving Forces

The hydrolysis of formyl hydrogen phosphate (B84403) involves the cleavage of the P-O-C linkage, releasing formate (B1220265) and inorganic phosphate. This process is thermodynamically favorable, driven by the release of the high-energy mixed anhydride (B1165640) bond. While specific thermodynamic data for formyl hydrogen phosphate hydrolysis is not extensively detailed in the provided search results, the hydrolysis of similar acyl phosphates, like acetyl phosphate, is known to have a large negative standard Gibbs free energy change (ΔG°'), indicating a strong thermodynamic drive towards the products. The hydrolysis can proceed through different mechanistic pathways, including associative, dissociative, or concerted mechanisms, depending on factors like pH and the presence of catalysts. rsc.org

Theoretical studies on the hydrolysis of related phosphate esters suggest that the transition state can be either associative or dissociative in nature, depending on the degree of bond formation to the nucleophile (water) and bond cleavage to the leaving group. rsc.org For phosphate monoesters, experimental evidence points towards a loose, dissociative transition state. rsc.org The hydrolysis of this compound is a crucial reaction, as it represents the release of the activated formyl group. In the context of DNA damage, 3'-formyl phosphate-ended DNA, a high-energy intermediate, spontaneously hydrolyzes to release formate and a 3'-phosphate end. nih.gov

Table 1: General Thermodynamic Considerations for Acyl Phosphate Hydrolysis

ParameterGeneral Observation for Acyl PhosphatesImplication for this compound
ΔG°' (Standard Gibbs Free Energy of Hydrolysis) Highly negativeThe hydrolysis is a spontaneous and exergonic process.
Reaction Type ExergonicReleases energy, driving reactions forward.
Equilibrium Lies far to the side of the products (formate and phosphate).The reverse reaction (synthesis from formate and phosphate) is energetically unfavorable.

This table provides a generalized overview based on the principles of acyl phosphate chemistry.

Reactivity with Nucleophilic Species and Biological Acceptors (e.g., Amines, Thiols)

This compound is a potent formylating agent due to the high-energy nature of its mixed anhydride bond. It readily reacts with a variety of nucleophiles.

Amines: The amino groups of biological molecules are effective nucleophiles that can attack the electrophilic carbonyl carbon of this compound. This results in the transfer of the formyl group to the amine, forming a formamide (B127407) and releasing inorganic phosphate. wikipedia.org For instance, in the context of purine (B94841) biosynthesis, a proposed mechanism involves a short-lived formyl phosphate intermediate that undergoes nucleophilic attack by the amine group of glycinamide (B1583983) ribonucleotide (GAR). wikipedia.org Similarly, amino-containing nucleophiles like tris(hydroxymethyl)aminomethane (Tris) and hydroxylamine (B1172632) can act as acceptors for the activated formyl group from 3'-formyl phosphate-ended DNA. nih.gov

Thiols: Thiols (containing the -SH group) are also potent nucleophiles that can react with this compound. msu.edu The thiolate anion (R-S⁻), being an even stronger nucleophile, can readily attack the carbonyl carbon. msu.edu This reaction would lead to the formation of a thioformate and inorganic phosphate. In biological systems, the thiol group of cysteine residues in proteins is a common target for electrophiles. While direct evidence for the reaction of this compound with thiols is not explicitly detailed in the provided results, the high reactivity of the compound suggests that such a reaction is highly probable. For example, 2-mercaptoethanol, a thiol-containing compound, was found to be formylated by formyl phosphate. nih.gov

Biological Acceptors: In enzymatic reactions, the binding of substrates to the enzyme's active site can enhance the reactivity of specific functional groups. For example, in the enzyme N¹⁰-formyltetrahydrofolate synthetase, the enzyme changes the regioselectivity of the reaction between formyl phosphate and tetrahydrofolate (THF), favoring the formation of N¹⁰-formylTHF over N⁵-formylTHF, which is the product of the non-enzymatic reaction. nih.gov This highlights the role of the enzyme in orienting the reactants and activating the specific nucleophilic nitrogen.

Table 2: Reactivity of this compound with Nucleophiles

NucleophileReactive GroupProduct of Formylation
Amines -NH₂Formamide
Thiols -SHThioformate
Hydroxylamine -NH₂OHFormyl hydroxamate
Glycinamide ribonucleotide (GAR) Amino groupFormylglycinamide ribonucleotide (FGAR)
Tetrahydrofolate (THF) Nitrogen atomsN⁵-formylTHF or N¹⁰-formylTHF

Proton Transfer Dynamics and Acid-Base Equilibria Relevant to its Chemical State

The chemical state of this compound is significantly influenced by the pH of the environment due to the presence of acidic protons on the phosphate group. The phosphate moiety can exist in different protonation states, which in turn affects its reactivity and interactions.

The Brønsted-Lowry theory defines an acid as a proton donor and a base as a proton acceptor. libretexts.orgsavemyexams.com The phosphate group of this compound can donate protons, acting as an acid. The equilibrium between the protonated and deprotonated forms is governed by the pKa values of the phosphate group. physicsandmathstutor.com The exact pKa values for this compound are not provided in the search results, but they are expected to be in the range of other organic phosphates.

Proton transfer is a fundamental process in many chemical and biological reactions. rsc.orgresearchgate.net In the context of this compound, proton transfer dynamics are crucial for:

Catalysis: Proton transfer can be a key step in both acid and base-catalyzed reactions involving this compound. For example, the protonation of the carbonyl oxygen can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Stabilization: The protonation state of the phosphate group affects its ability to form hydrogen bonds, which can stabilize the molecule or its transition states. cdnsciencepub.com

Reactivity: The charge of the phosphate group, determined by its protonation state, influences its interaction with other charged species and its role as a leaving group.

The autoionization of water establishes the pH scale, and the concentration of H⁺ and OH⁻ ions in solution will dictate the predominant protonation state of this compound. libretexts.orgphysicsandmathstutor.com

Role of Inter- and Intramolecular Hydrogen Bonding Involving Formyl and Phosphate Moieties in Catalysis and Stabilization

Hydrogen bonds are crucial non-covalent interactions that play a significant role in the structure, stability, and reactivity of molecules. wikipedia.org In this compound, both the formyl and phosphate groups can participate in hydrogen bonding.

Intermolecular Hydrogen Bonding: The formyl group can act as a hydrogen bond acceptor through its carbonyl oxygen and as a weak hydrogen bond donor through its formyl C-H group. rsc.orgrsc.org The phosphate group is a strong hydrogen bond donor (via its P-OH groups) and acceptor (via its P=O and P-OH oxygens). researchgate.net These groups can form hydrogen bonds with solvent molecules (like water) or with other molecules in the active site of an enzyme. Such interactions can stabilize the ground state or transition states of reactions. For example, in some enzymatic reactions, a hydrogen bond between a phosphoryl oxygen and a formyl proton of a substrate plays a crucial role in stereochemical control. nih.govacs.orgnih.gov

Intramolecular Hydrogen Bonding: Depending on the conformation of the molecule, an intramolecular hydrogen bond could potentially form between the formyl group and the phosphate group. Such an interaction could influence the molecule's conformation and reactivity. Studies on related molecules have shown the presence of intramolecular hydrogen bonds involving phosphate groups. nih.gov These internal hydrogen bonds can affect the proton polarizability and the stability of the molecule. nih.gov

In the context of catalysis, hydrogen bonding is essential for the proper orientation of substrates within an enzyme's active site and for the stabilization of transition states. acs.org The ability of the formyl and phosphate moieties to engage in a network of hydrogen bonds is therefore critical to the catalytic processes in which this compound participates.

Q & A

Q. What experimental methods are used to synthesize and quantify formyl hydrogen phosphate in aqueous solutions?

this compound (FHP) is synthesized by reacting dipotassium phosphate with acetic formic anhydride. The reaction progress is monitored via quantitative ³¹P{¹H}-NMR spectroscopy, where FHP appears as a singlet at -2.1 ppm, distinct from the dipotassium phosphate signal at 0.1 ppm. Hydrolysis rates (~1% per minute) are determined by tracking signal decay over time . For enzymatic synthesis, acetate kinase (e.g., EcAckA) catalyzes FHP formation from ATP and formate, which is critical in pathways like the Wood-Ljungdahl C1-assimilation route .

Q. How is formyl phosphate detected as an intermediate in enzymatic reactions?

Enzymes such as N10-formyltetrahydrofolate synthetase and PurT GAR transformylase generate FHP transiently. Detection involves trapping intermediates (e.g., formyl hydroxamate) or using mutant enzymes (e.g., G162I PurT mutant) with weaker substrate binding, allowing FHP accumulation. Burst kinetics in rapid-quench experiments (e.g., ADP formation at 6.4 s⁻¹ vs. steady-state 0.024 s⁻¹) confirm FHP’s role as a kinetically competent intermediate .

Q. What is the role of formyl phosphate in one-carbon metabolic pathways?

FHP acts as a high-energy intermediate in pathways like the reductive glycine pathway and purine biosynthesis. For example, PurT GAR transformylase uses FHP to transfer formyl groups to glycinamide ribonucleotide (GAR), enabling purine synthesis. In synthetic formate assimilation, FHP bridges formate activation (via ATP) and reduction to formaldehyde, which is thermodynamically favorable (ΔG ≈ -50 kJ/mol) .

Advanced Research Questions

Q. How can isotope labeling resolve mechanistic ambiguities in formyl phosphate-dependent reactions?

Positional isotope exchange (PIX) studies with ¹⁸O-labeled ATP or formate track oxygen transfer between substrates. For instance, ¹⁸O from formate appears in inorganic phosphate during FHP synthesis, supporting a stepwise mechanism over concerted pathways. ³¹P NMR detects isotopic shifts (e.g., 0.02 ppm upfield for ¹⁸O-labeled phosphate), distinguishing intermediates in PurT catalysis .

Q. What strategies improve the stability and catalytic efficiency of formyl phosphate in engineered enzymatic cascades?

Protein engineering of reductases (e.g., ArgC variant DaArgC) enhances FHP conversion to formaldehyde by optimizing substrate binding pockets. Thermodynamic optimization involves coupling FHP synthesis (EcAckA) with NAD(P)H-dependent reduction (LmACR), achieving a 150% yield increase over CoA-based routes. pH control (optimal ~4–6) minimizes hydrolysis during in vitro assays .

Q. How do conflicting NMR and mutagenesis data inform debates about formyl phosphate intermediacy?

While ¹⁸O-NMR supports FHP formation in PurT reactions, alternative concerted mechanisms could produce similar isotope patterns. Mutagenesis experiments (e.g., G162I PurT mutant) resolve this by isolating FHP in the absence of GAR, confirming its independent synthesis. Cross-validation with rapid kinetics (burst-phase ADP release) further validates sequential vs. concerted mechanisms .

Q. What thermodynamic advantages does the formyl phosphate pathway offer for synthetic C1 assimilation?

The FHP route operates at the thermodynamic limit of C1 activation, requiring only one ATP and one NAD(P)H per formaldehyde produced (ΔG ≈ -30 kJ/mol). This outperforms formate dehydrogenase (FDH)-dependent pathways, which demand two NAD(P)H equivalents. Computational models (DFT) reveal FHP’s low activation energy for formate-to-formaldehyde conversion, enabling near-quantitative yields in engineered E. coli .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.